![molecular formula C15H21N7O3S B2421693 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034298-16-1](/img/structure/B2421693.png)
1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N7O3S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivities of Pyrazoline Benzensulfonamides
A study by Ozmen Ozgun et al. (2019) explored the synthesis of pyrazoline benzensulfonamides, highlighting their potential as inhibitors for human carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity. These compounds exhibited inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, suggesting their potential application in designing new compounds with desired bioactivities for various therapeutic areas (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019).
Application of Structure–Metabolism Relationships
Humphreys et al. (2003) discussed optimizing a structural class through structure–activity and structure–metabolism studies, aimed at finding more metabolically stable analogues while maintaining potency. This approach is crucial in the development of selective endothelin receptor antagonists with favorable pharmacokinetic properties, demonstrating the importance of structural modifications in enhancing drug efficacy and safety (Humphreys, Obermeier, Barrish, Chong, Marino, Murugesan, Wang-Iverson, & Morrison, 2003).
Synthesis and Biological Evaluation of Cyclooxygenase-2 Inhibitors
Research by Penning et al. (1997) on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) underlines the compound's potential as a COX-2 inhibitor. Through extensive structure-activity relationship work, they identified several potent and selective inhibitors of COX-2, contributing to the development of anti-inflammatory drugs (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, Anderson, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).
Synthesis, Crystal Structures, and Activities of Pyrazole-based Compounds
Qi Deqiang et al. (2015) synthesized pyrazole-based 1,3,4-oxadiazole derivatives with fluorescence and xanthine oxidase inhibitory activity. This study opens up potential applications for these compounds in developing treatments for conditions associated with xanthine oxidase activity, such as gout, and their use in fluorescent labeling for biological research (Qi Deqiang, Chuanming Yu, Jin-zong You, Guang-Hui Yang, Xue-jie Wang, & Yi‐Ping Zhang, 2015).
Propiedades
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3S/c1-9(2)22-11(4)14(10(3)19-22)26(23,24)17-7-13-18-15(20-25-13)12-6-16-21(5)8-12/h6,8-9,17H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONIFAQGUKILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.